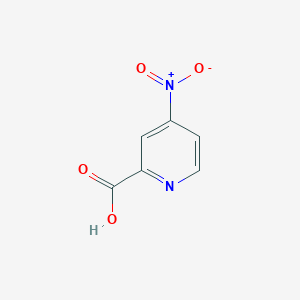
Phenethylamine, N-(p-chlorobenzylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenethylamine, N-(p-chlorobenzylidene)-, also known as PCB, is a chemical compound that has been widely used in scientific research. PCB is a derivative of phenethylamine, which is a naturally occurring compound found in many plants and animals. PCB has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail.
科学研究应用
Phenethylamine, N-(p-chlorobenzylidene)- has been widely used in scientific research, especially in the field of medicinal chemistry. Phenethylamine, N-(p-chlorobenzylidene)- has been studied for its potential use as a drug molecule due to its ability to interact with various biological targets. Phenethylamine, N-(p-chlorobenzylidene)- has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Phenethylamine, N-(p-chlorobenzylidene)- has also been studied for its potential use as a diagnostic tool in medical imaging.
作用机制
Phenethylamine, N-(p-chlorobenzylidene)- interacts with various biological targets in the body, including receptors and enzymes. Phenethylamine, N-(p-chlorobenzylidene)- has been shown to interact with the dopamine transporter, which is a protein that plays a key role in the regulation of dopamine levels in the brain. Phenethylamine, N-(p-chlorobenzylidene)- has also been shown to interact with the sigma-1 receptor, which is a protein that plays a role in the regulation of various cellular functions such as calcium signaling and cell survival.
生化和生理效应
Phenethylamine, N-(p-chlorobenzylidene)- has been shown to have various biochemical and physiological effects in the body. Phenethylamine, N-(p-chlorobenzylidene)- has been shown to increase the release of dopamine in the brain, which can lead to increased feelings of pleasure and reward. Phenethylamine, N-(p-chlorobenzylidene)- has also been shown to have neuroprotective effects, which can help prevent damage to neurons in the brain. Phenethylamine, N-(p-chlorobenzylidene)- has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
实验室实验的优点和局限性
Phenethylamine, N-(p-chlorobenzylidene)- has several advantages for lab experiments, including its stability, solubility, and availability. Phenethylamine, N-(p-chlorobenzylidene)- is stable under various conditions and can be easily synthesized in large quantities. Phenethylamine, N-(p-chlorobenzylidene)- is also soluble in various solvents, which makes it easy to use in various experiments. However, Phenethylamine, N-(p-chlorobenzylidene)- also has some limitations, including its potential toxicity and limited selectivity for specific biological targets.
未来方向
There are several future directions for the study of Phenethylamine, N-(p-chlorobenzylidene)-. One possible direction is the development of new synthesis methods that can improve the yield and purity of Phenethylamine, N-(p-chlorobenzylidene)-. Another possible direction is the study of the pharmacokinetics and pharmacodynamics of Phenethylamine, N-(p-chlorobenzylidene)- in the body, which can help determine its potential use as a drug molecule. Additionally, the study of Phenethylamine, N-(p-chlorobenzylidene)-'s interaction with other biological targets can help identify new therapeutic applications for this compound.
合成方法
Phenethylamine, N-(p-chlorobenzylidene)- can be synthesized using various methods, including the reaction of p-chlorobenzaldehyde with phenethylamine in the presence of a catalyst. The reaction results in the formation of Phenethylamine, N-(p-chlorobenzylidene)-, which can be purified using various methods such as recrystallization or column chromatography. Phenethylamine, N-(p-chlorobenzylidene)- can also be synthesized using other methods such as the reaction of p-chlorobenzaldehyde with benzylamine or the reaction of p-chlorobenzaldehyde with 2-phenylethylamine.
属性
CAS 编号 |
13540-95-9 |
|---|---|
产品名称 |
Phenethylamine, N-(p-chlorobenzylidene)- |
分子式 |
C15H14ClN |
分子量 |
243.73 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-N-(2-phenylethyl)methanimine |
InChI |
InChI=1S/C15H14ClN/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2 |
InChI 键 |
DXEDQNQOYVPKRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)Cl |
规范 SMILES |
C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



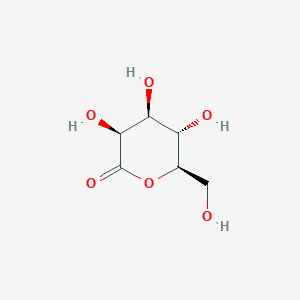
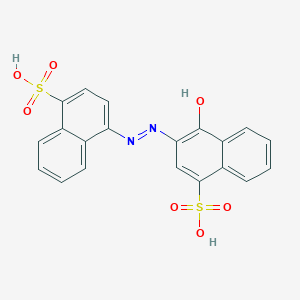
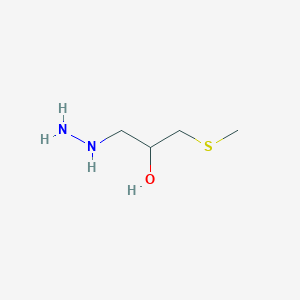
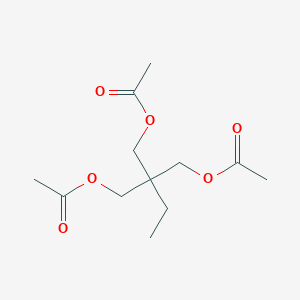
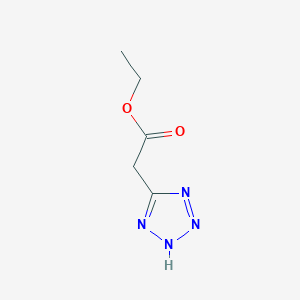
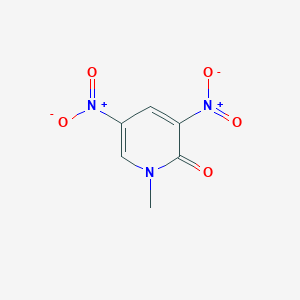
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)
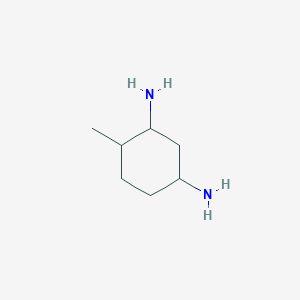
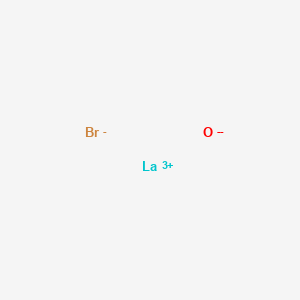
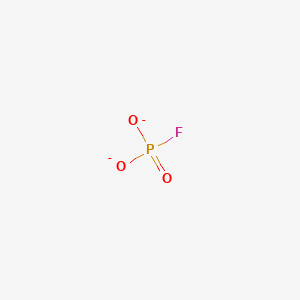
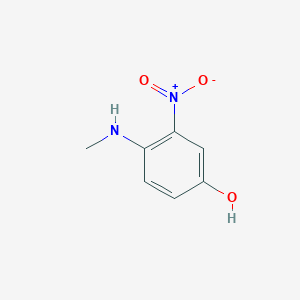
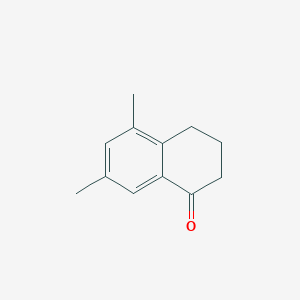
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)
